Stannin, 1,1-dibutyl-1,4-dihydro-
Description
Stannin, 1,1-dibutyl-1,4-dihydro- is an organotin compound characterized by a tin (Sn) center bonded to two butyl groups and a dihydro-substituted stannin backbone. Organotin compounds are widely studied for their applications in industrial catalysts, biocides, and polymer stabilizers. However, specific data on this compound remain sparse.
Properties
CAS No. |
31732-31-7 |
|---|---|
Molecular Formula |
C13H24Sn |
Molecular Weight |
299.04 g/mol |
IUPAC Name |
1,1-dibutyl-4H-stannine |
InChI |
InChI=1S/C5H6.2C4H9.Sn/c1-3-5-4-2;2*1-3-4-2;/h1-4H,5H2;2*1,3-4H2,2H3; |
InChI Key |
AVZNNCOGZFOGJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn]1(C=CCC=C1)CCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Organotin Compounds
Organotin derivatives, such as tributyltin oxide (TBTO) and dibutyltin dilaurate (DBTL), share structural similarities with Stannin, 1,1-dibutyl-1,4-dihydro-. Key distinctions include:
| Property | Stannin, 1,1-dibutyl-1,4-dihydro- | Tributyltin Oxide (TBTO) | Dibutyltin Dilaurate (DBTL) |
|---|---|---|---|
| Structure | Sn with two butyl groups, dihydro backbone | Sn with three butyl groups | Sn with two butyl groups, ester ligands |
| Applications | Not well-documented | Antifouling agent, biocide | PVC stabilizer, catalyst |
| Toxicity | Unknown (limited studies) | High ecotoxicity, endocrine disruption | Moderate toxicity (hepatotoxic) |
Heterocyclic and Aromatic Derivatives
For example:
- Diphenadione (): A 1,3-indandione anticoagulant with diphenylacetyl substituents. Unlike Stannin, 1,1-dibutyl-1,4-dihydro-, it lacks tin but demonstrates how structural motifs (e.g., ketone groups) dictate biological activity .
- Its research focus contrasts with organotins, emphasizing solubility and hydroxyl-group interactions .
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